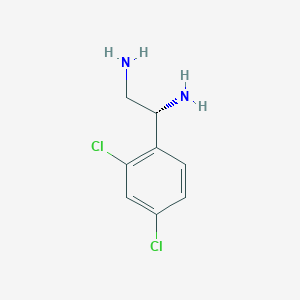![molecular formula C8H8N2O2 B13038553 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a pyridine ring fused to a pyrrole ring, with an aldehyde group at the 6-position and a hydrate form. Its molecular formula is C8H6N2O·H2O.
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate can be achieved through various synthetic routes. One common method involves the modification of Madelung and Fischer syntheses of indoles. This typically includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of pyrrole with acyl (bromo)acetylenes.
Cyclization: The resulting intermediate undergoes intramolecular cyclization, often catalyzed by bases such as cesium carbonate in dimethyl sulfoxide (DMSO).
Aldehyde Introduction: The aldehyde group is introduced at the 6-position through formylation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or nitro groups.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro compounds.
Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate exerts its effects is primarily through the inhibition of specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the phosphorylation and activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy.
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-b]pyridine-6-carbaldehyde: Similar structure but different positioning of the pyridine ring.
1H-Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring.
7-Azaindole: Another heterocyclic compound with a fused pyridine and pyrrole ring but without the aldehyde group.
The uniqueness of this compound lies in its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde;hydrate |
InChI |
InChI=1S/C8H6N2O.H2O/c11-5-7-2-1-6-3-4-9-8(6)10-7;/h1-5H,(H,9,10);1H2 |
InChIキー |
LRBWRWOZKMFVSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1C=CN2)C=O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13038487.png)
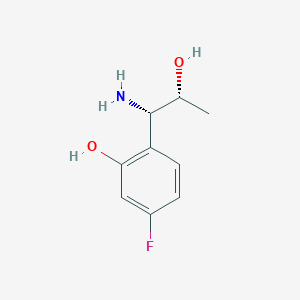
![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13038490.png)


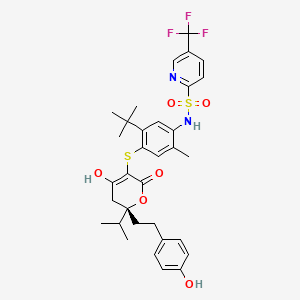
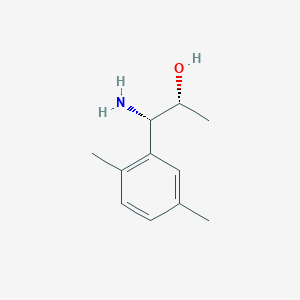
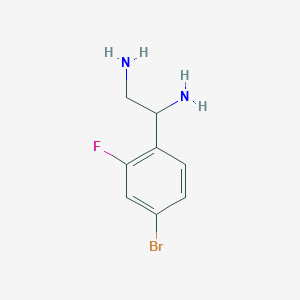
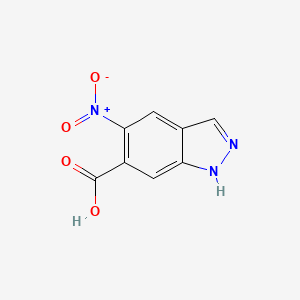
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)
![7-Chloro-2-iodooxazolo[4,5-b]pyridine](/img/structure/B13038531.png)
